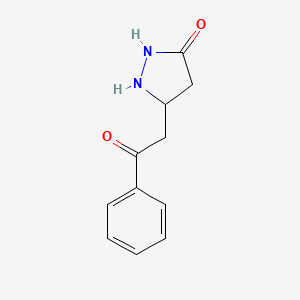

5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one

Description

Historical Context and Significance of Pyrazolidin-3-one (B1205042) Derivatives in Organic and Medicinal Chemistry

The exploration of pyrazolidin-3-one chemistry began to gain momentum in the mid-20th century. arkat-usa.org Initially, these compounds were of interest due to their structural simplicity and the accessibility of their synthesis, often achieved through the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648) hydrate (B1144303). arkat-usa.org The significance of pyrazolidin-3-one derivatives escalated with the discovery of their diverse industrial applications and pronounced biological activities. arkat-usa.org

In the realm of medicinal chemistry, pyrazolidin-3-one derivatives have been instrumental in the development of various therapeutic agents. Notably, this scaffold is present in drugs known for their anti-inflammatory, analgesic, and antipyretic properties. arkat-usa.org The success of early drugs spurred further research into the synthesis and pharmacological evaluation of a multitude of substituted pyrazolidin-3-ones, with the aim of discovering new compounds with improved efficacy and novel biological activities. humanjournals.com The versatility of the pyrazolidin-3-one ring has allowed for the creation of a wide array of derivatives, including those with antibacterial properties. researchgate.net The ongoing investigation into this class of compounds highlights their enduring importance in the quest for new and effective medicines. arkat-usa.orghumanjournals.com

Structural Characteristics and Nomenclature of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one

The systematic name for the compound is This compound . This nomenclature is derived from the core heterocyclic ring, "pyrazolidin-3-one," which indicates a saturated five-membered ring containing two nitrogen atoms (a diazolidine) with a ketone functional group at the third position.

The parent pyrazolidine (B1218672) ring is a saturated heterocycle. wikipedia.org The "-3-one" suffix specifies the location of the carbonyl group. The substituent at the 5-position is a "2-oxo-2-phenylethyl" group. This indicates an ethyl chain where the second carbon (the one attached to the pyrazolidine ring) is part of a carbonyl group, and the terminal carbon is attached to a phenyl group.

The structural characteristics of this compound are defined by this arrangement. The molecule possesses a chiral center at the 5-position of the pyrazolidin-3-one ring, meaning it can exist as different stereoisomers. The presence of both a hydrogen bond donor (the NH group in the ring) and acceptor (the carbonyl groups) suggests the potential for intermolecular interactions.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Core Heterocycle | Pyrazolidin-3-one |

| Substituent | 2-Oxo-2-phenylethyl |

| Key Functional Groups | Amide, Ketone, Phenyl |

Research Impetus and Objectives for this compound Investigation

The primary impetus for the investigation of this compound stems from the well-established and diverse biological activities of the broader pyrazolidin-3-one and pyrazole (B372694) chemical classes. humanjournals.comnih.gov Derivatives of these heterocyclic systems have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. arkat-usa.orgnih.govnih.gov

The objectives for investigating this specific compound likely include:

Synthesis and Characterization: To develop efficient synthetic routes to produce this compound and to fully characterize its chemical and physical properties.

Biological Screening: To evaluate the compound for a variety of biological activities, with a particular focus on areas where pyrazolidin-3-one derivatives have previously shown promise, such as in the development of new anti-inflammatory or antimicrobial agents. humanjournals.comnih.gov

Structure-Activity Relationship (SAR) Studies: To understand how the specific structural features of the 2-oxo-2-phenylethyl substituent at the 5-position influence the biological activity of the pyrazolidin-3-one core. This knowledge is crucial for the rational design of more potent and selective analogs.

The exploration of novel derivatives like this compound is driven by the continuous need for new therapeutic agents that can address challenges such as drug resistance and the side effects associated with existing medications. nih.gov

Structure

3D Structure

Properties

CAS No. |

62807-99-2 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-phenacylpyrazolidin-3-one |

InChI |

InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15) |

InChI Key |

BOWABSQZYJXFGK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NNC1=O)CC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Reaction Mechanisms of 5 2 Oxo 2 Phenylethyl Pyrazolidin 3 One

Prototropic Tautomerism of the Pyrazolidin-3-one (B1205042) Core

Prototropic tautomerism, the migration of a proton between two or more locations in a molecule, is a key characteristic of the pyrazolidin-3-one ring system. clockss.orgclockss.org This dynamic equilibrium between different structural isomers, or tautomers, plays a crucial role in the compound's chemical properties and reactivity. For pyrazolidin-3-ones, the most significant tautomeric equilibria are the keto-enol and keto-iminol forms. clockss.orgfrontiersin.orgrsc.org

Investigation of Keto-Enol and Keto-Iminol Equilibria

The pyrazolidin-3-one core can exist in equilibrium between a keto form and two potential tautomeric forms: an enol form and an iminol form. The keto form contains a carbonyl group (C=O), while the enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). The iminol form, also referred to as the NH-form, features an imine group (C=N) and a hydroxyl group. clockss.org

The position of this equilibrium is influenced by various factors, including the substituents on the pyrazolidin-3-one ring and the surrounding chemical environment. Generally, the keto tautomer is the more stable and predominant form for simple carbonyl compounds. libretexts.orglibretexts.org However, the presence of certain structural features can shift the equilibrium towards the enol or iminol forms. For instance, the formation of intramolecular hydrogen bonds and conjugation can stabilize the enol tautomer. libretexts.org

Studies on related pyrazolone (B3327878) systems have shown that the tautomeric equilibrium can be complex, with the potential for multiple tautomers to coexist. clockss.orgresearchgate.net The relative stability of these tautomers often follows the order of CH > NH > OH, though this can be influenced by substituents. researchgate.net For 1-substituted pyrazolin-5-ones, a mixture of tautomers has been observed, with the proportions varying depending on the specific substituents. researchgate.net

Influence of Solvent Polarity on Tautomeric Distribution

The polarity of the solvent plays a significant role in determining the distribution of tautomers in a solution. researchgate.netmasterorganicchemistry.com Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. researchgate.net An increase in solvent polarity generally leads to a higher proportion of the more polar enol form. researchgate.net

For example, studies on acetoacetic acid have demonstrated a strong solvent dependence on the keto-enol equilibrium, with the enol tautomer percentage ranging from less than 2% in water (a highly polar, protic solvent) to 49% in carbon tetrachloride (a nonpolar solvent). masterorganicchemistry.com This is because less polar solvents favor the internally hydrogen-bonded enol tautomer. masterorganicchemistry.com Similarly, in studies of other heterocyclic systems, a shift towards the enol form has been observed in more polar solvents like DMSO compared to less polar solvents like chloroform. researchgate.net The ability of protic solvents to act as both proton donors and acceptors can also facilitate the tautomerization process. researchgate.net

The interplay between the solvent and substituents can be complex. For instance, in adenine (B156593) derivatives, increasing solvent polarity generally enhances the electron-donating ability of an amino group and the electron-accepting ability of a nitro group, which in turn influences tautomeric preferences. nih.gov The specific interactions between the substituent and the solvent, known as proximity effects, can significantly modulate these effects. nih.gov

Temperature-Dependent Tautomeric Shifts

Temperature is another critical factor that can influence the position of the tautomeric equilibrium. researchgate.net Changes in temperature can alter the relative free energies of the different tautomers, leading to a shift in their distribution.

Ring-Specific Chemical Transformations of Pyrazolidin-3-one Derivatives

The pyrazolidin-3-one ring is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions can be broadly categorized into those involving nucleophilic attack and potential ring cleavage, and those focused on the regioselective functionalization of the ring's nitrogen atoms.

Nucleophilic Attack and Ring Cleavage Pathways

The carbonyl group within the pyrazolidin-3-one ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of many synthetic transformations. For instance, hydrazines are commonly used nucleophiles in reactions with pyrazolidin-3-one precursors to construct nitrogen-containing heterocyclic systems. researchgate.net

In some cases, nucleophilic attack can lead to ring cleavage or rearrangement. For example, a "ring switching" transformation has been observed in certain pyrazolidinone derivatives where a nucleophilic attack by the amidic nitrogen on a substituent leads to the formation of a different heterocyclic ring system, such as N-iminohydantoins. arkat-usa.org This highlights the potential for the pyrazolidin-3-one ring to serve as a synthon for more complex molecular architectures.

Regioselective Functionalization of Pyrazolidin-3-one Nitrogen Atoms (N1 and N2)

The two nitrogen atoms in the pyrazolidin-3-one ring, designated as N1 and N2, exhibit different reactivity profiles, allowing for regioselective functionalization. The N1 nitrogen is generally more basic and nucleophilic than the amidic N2 nitrogen. researchgate.net This difference in reactivity enables the selective introduction of substituents at the N1 position.

Alkylation reactions are a common method for functionalizing these nitrogen atoms. The more nucleophilic N1 atom can be selectively alkylated under various conditions. arkat-usa.orgresearchgate.net Subsequent functionalization of the less reactive N2 nitrogen often requires stronger reaction conditions, such as the use of a base in a polar solvent like DMF. researchgate.net This stepwise approach allows for the controlled synthesis of fully substituted pyrazolidin-3-one derivatives. researchgate.net For instance, a sequential derivatization strategy involving reductive alkylation at N1 followed by alkylation of N2 has been successfully employed. arkat-usa.org

The ability to selectively functionalize both nitrogen atoms provides a powerful tool for modifying the properties and biological activity of pyrazolidin-3-one-based compounds. This regioselective control is crucial for the rational design and synthesis of novel derivatives with desired characteristics.

Oxidation Reactions of the Pyrazolidin-3-one Ring

The pyrazolidin-3-one ring system is susceptible to oxidation, leading to the formation of the corresponding pyrazolin-3-one. This transformation represents a key reaction of this heterocyclic core. The electrochemical oxidation of 1-phenylpyrazolidin-3-one and its 4- and 5-substituted derivatives has been studied, revealing that the primary reaction pathway involves the formation of a 1-phenylpyrazolin-3-one. csic.es This process is a general characteristic for 1-phenylpyrazolidin-3-ones that possess a readily eliminable group at the R3 position. csic.es

Chemical oxidation methods have also been employed to achieve this transformation. For instance, the oxidation of substituted 1-phenylpyrazolidin-3-ones with reagents such as iron(III) chloride or p-benzoquinone in water effectively yields the corresponding 1-phenylpyrazolin-3-ones. csic.es In a related study, the oxidation of a β-hydroxy imidazolidinone precursor with hydrogen peroxide and sodium tungstate (B81510) resulted in an unexpected ring-opening reaction through a proposed β-fragmentation mechanism. researchgate.net While this was observed in a different but related heterocyclic system, it highlights the potential for ring cleavage under specific oxidative conditions.

The general transformation can be represented as follows:

Table 1: Oxidation of Substituted Pyrazolidin-3-ones

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 1,5-Diphenylpyrazolidin-3-one | Electrochemical (Et4NCl electrolyte) | 1,5-Diphenylpyrazolin-3-one | csic.es |

| 4-Methyl-1-phenylpyrazolidin-3-one | Iron(III) chloride or p-benzoquinone | 4-Methyl-1-phenylpyrazolin-3-one | csic.es |

Reactivity of the 2-Oxo-2-phenylethyl Side Chain

The 2-oxo-2-phenylethyl side chain in 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one possesses two primary sites of reactivity: the carbonyl group and the alpha-carbon adjacent to the ketone.

Carbonyl Reactivity and Condensation Reactions

The carbonyl group of the side chain is an electrophilic center and readily undergoes nucleophilic addition reactions. A prominent example of this reactivity is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond. google.com For this compound, the ketone of the side chain can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. nih.gov The reaction proceeds through the formation of an enone product. The Knoevenagel condensation is a versatile and widely used method in organic synthesis. google.comnih.gov

The general scheme for the Knoevenagel condensation is as follows:

Table 2: Examples of Knoevenagel Condensation Reactions

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | google.com |

| Aromatic aldehydes | Malononitrile | None (grinding) | α,β-Unsaturated nitrile | researchgate.net |

Alpha-Carbon Functionalization Adjacent to the Ketone

The alpha-carbon atom adjacent to the ketone in the 2-oxo-2-phenylethyl side chain is activated by the electron-withdrawing effect of the carbonyl group, making the attached protons acidic. This acidity allows for the formation of an enolate ion in the presence of a base, which can then react with various electrophiles.

One important reaction for alpha-carbon functionalization is the Mannich reaction . This is a three-component condensation involving an active hydrogen compound (the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. libretexts.org The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone to yield a β-amino-carbonyl compound, known as a Mannich base. libretexts.org

Another key functionalization is alpha-halogenation . Ketones can be halogenated at the alpha-position under either acidic or basic conditions. In acidic media, the reaction proceeds through an enol intermediate, while in basic media, an enolate is the reactive species. The introduction of a halogen at the alpha-position provides a versatile handle for further synthetic transformations.

Mechanistic Pathways of Key Reactions Involving this compound

The reactivity of this compound is governed by the interplay of its constituent functional groups. The mechanistic pathways for its key reactions are rooted in fundamental organic chemistry principles.

The Knoevenagel condensation of the side-chain ketone with an active methylene compound initiates with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-oxo-2-phenylethyl side chain. The resulting alkoxide intermediate is subsequently protonated to give a β-hydroxy adduct. Under the reaction conditions, this adduct readily undergoes dehydration to yield the final α,β-unsaturated product. google.com

The Mannich reaction commences with the formation of an electrophilic iminium ion from the reaction of an aldehyde and a secondary amine. The 2-oxo-2-phenylethyl side chain of the pyrazolidinone, in the presence of an acid or base catalyst, forms an enol or enolate. This enol/enolate then undergoes nucleophilic attack on the iminium ion. The final product, a Mannich base, is formed after proton transfer. libretexts.org

Alpha-halogenation at the carbon adjacent to the side-chain ketone can proceed through two distinct pathways depending on the pH of the reaction medium. Under acidic conditions, the ketone is first protonated, which facilitates the formation of an enol. The enol then attacks a halogen molecule in an electrophilic addition, followed by deprotonation to give the α-halogenated ketone. In basic media, a base abstracts an α-proton to form an enolate ion. This enolate then acts as a nucleophile and attacks the halogen molecule to afford the α-halogenated product.

The pyrazolidin-3-one ring itself can undergo ring-opening reactions under certain conditions, although it is generally stable. For instance, related heterocyclic systems like epoxides can be opened under both acidic and basic conditions. By analogy, strong acidic or basic conditions could potentially lead to the cleavage of the amide bond within the pyrazolidinone ring, although specific studies on this compound are not extensively documented. The electrochemical oxidation to a pyrazolin-3-one suggests a degree of stability of the five-membered ring under those specific oxidative conditions. csic.es

Advanced Structural Characterization and Spectroscopic Analysis of 5 2 Oxo 2 Phenylethyl Pyrazolidin 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. However, specific experimental NMR data for 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one are not found in the public domain.

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyrazolidinone ring, the methylene (B1212753) bridge, and the phenyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule. Without experimental data, a detailed interpretation is not possible.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (in the pyrazolidinone ring and the phenacyl group), the aromatic carbons, and the aliphatic carbons of the ring and linker would provide key structural confirmation. The absence of published spectra precludes any specific analysis.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. For this compound, this technique could distinguish between the two nitrogen atoms in the pyrazolidinone ring, providing insight into their hybridization and participation in the amide and hydrazine (B178648) functionalities. The natural abundance of the ¹⁵N isotope is low, often requiring specialized techniques or isotopic labeling to obtain a signal. nih.govyoutube.comnih.gov Unfortunately, no ¹⁵N NMR data for this specific compound have been reported in the searched literature.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the pyrazolidinone ring and the phenylethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons and piecing together the entire molecular structure.

Without access to experimental 2D NMR data for this compound, a connectivity analysis cannot be performed.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

Carbonyl (C=O) groups: Two distinct carbonyl stretching frequencies would be anticipated, one for the amide carbonyl within the pyrazolidin-3-one (B1205042) ring and another for the ketone in the 2-oxo-2-phenylethyl side chain. The exact positions of these bands would be influenced by the ring strain and electronic effects.

N-H group: The N-H bonds in the pyrazolidinone ring would exhibit characteristic stretching and bending vibrations. The stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. nih.govnist.gov

A definitive assignment of these vibrational frequencies is not possible without the actual IR spectrum of the compound.

Correlating IR Data with Tautomeric Forms

Infrared (IR) spectroscopy is a important tool for elucidating the tautomeric forms of pyrazolidinone derivatives. The existence of keto-enol tautomerism in the pyrazolidin-3-one ring and the potential for keto-enol forms in the phenylethyl side chain means the compound can exist in multiple forms. The equilibrium between these tautomers is sensitive to the physical state (solid or solution) and the solvent environment.

In the solid state, the IR spectrum of related compounds often shows distinct absorption bands that help identify the predominant tautomeric form. For pyrazolidin-3-ones, the presence of a strong absorption band for the C=O group (amide) typically between 1650 and 1700 cm⁻¹ and a broad N-H stretching band around 3200 cm⁻¹ suggests the dominance of the keto form. The additional ketone group in the 2-oxo-2-phenylethyl side chain would be expected to show a characteristic C=O stretch, typically around 1685 cm⁻¹. The specific frequencies can shift due to hydrogen bonding.

The potential tautomeric forms for this compound include:

Keto-Keto Form: The most commonly expected form, with two carbonyl groups (one in the ring, one in the side chain) and two N-H groups.

Keto-Enol Form (Side Chain): An enol on the phenylethyl side chain. This would be indicated by the appearance of a C=C stretching band and a broad O-H stretching band, with a corresponding decrease or shift in the side-chain C=O signal.

Enol-Keto Form (Ring): An enol form within the pyrazolidine (B1218672) ring (a pyrazolin-3-ol). This would be characterized by the disappearance of the ring amide C=O band and the appearance of a C=N band and a broad O-H band.

By comparing the experimental IR spectrum with the expected frequencies for each tautomer, the dominant form in a given state can be determined. For many similar pyrazolone (B3327878) structures, the keto form is found to be the most stable in the solid state.

**4.3. Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides critical information on the molecular weight and structural features of the compound through analysis of its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of this ion, which can be used to confirm the elemental composition.

For C₁₁H₁₂N₂O₂, the exact mass is 204.0899. HRMS analysis would be expected to yield an m/z value for the [M+H]⁺ ion that is extremely close to 205.0977. This high accuracy is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass. In some cases, depending on the experimental conditions, other adducts such as [M+Na]⁺ or [M+K]⁺, or even the dimer [2M+H]⁺, may be observed. The use of techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides a powerful platform for such analyses. nih.gov

Table 1: Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass | Expected m/z |

| [M] | C₁₁H₁₂N₂O₂ | 204.0899 | 204.0899 |

| [M+H]⁺ | C₁₁H₁₃N₂O₂⁺ | 205.0977 | 205.0977 |

| [M+Na]⁺ | C₁₁H₁₂N₂NaO₂⁺ | 227.0796 | 227.0796 |

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion ([M+H]⁺ at m/z 205.1) reveal characteristic fragmentation pathways that help to confirm the structure. The fragmentation of pyrazolidinone and ketone-containing structures often involves specific bond cleavages.

Key fragmentation pathways for this compound would likely include:

Cleavage of the C-C bond between the two carbonyl groups (α-cleavage): This is a very common pathway for ketones. This would lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often a very prominent peak in the spectrum of phenacyl derivatives.

Loss of the phenacyl group: Cleavage of the bond between the pyrazolidinone ring and the ethyl side chain could result in a fragment corresponding to the protonated pyrazolidinone ring.

McLafferty Rearrangement: If sterically possible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen of the side chain, followed by cleavage.

Ring Opening/Cleavage: The pyrazolidinone ring itself can undergo fragmentation, often initiated by the loss of small neutral molecules like CO or NHNH. For instance, the loss of CO (28 Da) is a common fragmentation for cyclic ketones and amides. nih.gov

Table 2: Predicted Diagnostic Fragment Ions in ESI-MS/MS

| m/z (Predicted) | Ion Structure/Origin | Fragmentation Pathway |

| 105.0335 | [C₆H₅CO]⁺ (Benzoyl cation) | α-cleavage of the side-chain ketone |

| 120.0582 | [M - C₆H₅CO]⁺ | Cleavage of the C-C bond adjacent to the ring |

| 177.0655 | [M+H - CO]⁺ | Loss of carbon monoxide from the molecular ion |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | Further fragmentation of the benzoyl cation |

These fragmentation patterns provide a structural fingerprint, allowing for confident identification of the compound in complex mixtures. libretexts.orgresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional molecular structure in the solid state, including conformation and intermolecular interactions.

While a specific crystal structure for this compound is not available in the provided search results, analysis of closely related structures allows for a detailed prediction of its solid-state architecture. For example, crystal structures of other pyrazole (B372694) and pyrazolone derivatives have been extensively studied. nih.govnih.gov

The analysis would reveal:

Conformation of the Pyrazolidinone Ring: The five-membered pyrazolidinone ring is not planar and would likely adopt an envelope or twist conformation to minimize steric strain. The exact conformation would be defined by specific torsion angles.

Orientation of Substituents: The analysis would determine the precise bond lengths, bond angles, and torsion angles, defining the spatial orientation of the 2-oxo-2-phenylethyl group relative to the pyrazolidinone ring. The phenyl ring and the pyrazolidinone ring are generally not coplanar. In a related structure, the dihedral angle between a pyrazole ring and an attached benzene (B151609) ring was found to be significant, at 81.15 (17)°. nih.gov

Intramolecular Geometry: The structure would confirm the keto tautomer as dominant in the solid state, showing the expected C=O and N-H bond characteristics. Intramolecular hydrogen bonds, for instance between a C-H on the ethyl linker and the ring carbonyl oxygen, could stabilize the conformation, forming pseudo-rings (e.g., an S(6) motif). nih.gov

Table 3: Predicted Crystallographic Parameters (based on related structures)

| Parameter | Predicted Value Range/System | Reference/Comment |

| Crystal System | Monoclinic or Triclinic | Common for similar heterocyclic compounds. nih.gov |

| Space Group | P-1, P2₁/c, or Pbca | Centrosymmetric space groups are common. nih.govnih.gov |

| Z (Molecules per unit cell) | 2 or 4 | Dependent on the symmetry of the packing. nih.govresearchgate.net |

| Key Dihedral Angles | Non-planar arrangement between the phenyl and pyrazolidinone rings. | To minimize steric hindrance. nih.govnih.gov |

The solid-state packing of the molecules is dictated by a network of intermolecular interactions. In pyrazolidinone structures, hydrogen bonding is a dominant feature. nih.gov

N-H···O=C Hydrogen Bonds: The N-H groups of the pyrazolidinone ring are excellent hydrogen bond donors, while the carbonyl oxygens (both in the ring and on the side chain) are excellent acceptors. This typically leads to the formation of robust hydrogen-bonding networks. Molecules often link into centrosymmetric dimers via N-H···O=C interactions, forming characteristic graph-set motifs like R²₂(8). nih.gov

Chain and Sheet Formation: These dimeric units can then be further connected into one-dimensional chains or two-dimensional sheets. For example, chains can be linked into sheets by additional C-H···O or C-H···π interactions. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 2 Oxo 2 Phenylethyl Pyrazolidin 3 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and stability of molecular structures.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-(2-oxo-2-phenylethyl)pyrazolidin-3-one, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations also provide the total energy of the molecule, which is a key indicator of its stability.

Theoretical studies on related pyrazolidine-3,5-dione (B2422599) derivatives have utilized DFT to examine charge distribution, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis. rsc.org Similar approaches for this compound would involve geometry optimization at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to predict bond lengths, bond angles, and dihedral angles. researchgate.net The calculated total energy can then be used to compare the stability of different conformations or tautomers of the molecule.

Table 1: Illustrative DFT Calculated Ground State Energy for this compound

| Parameter | Value |

| Level of Theory | B3LYP/6-31G(d) |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Pyrazolidin-3-ones can exist in different tautomeric forms, primarily the keto (NH) and enol (OH) forms. mdpi.com The relative stability of these tautomers is influenced by factors such as the solvent environment and the nature of substituents. mdpi.comnih.gov For 1-substituted pyrazol-3-ones, studies have shown that the preferred tautomer can vary between the solid state and in solution. mdpi.comnih.gov

Computational methods can be used to calculate the energies of the different tautomers of this compound. The tautomer with the lower calculated energy is predicted to be the more stable form. Furthermore, the energy barrier for the interconversion between tautomers can be estimated by locating the transition state structure connecting them. This information is valuable for understanding the dynamic equilibrium between the different forms of the molecule. For pyrazoline derivatives, Δ2-pyrazolines are generally found to be more stable than Δ1 and Δ3-pyrazolines. researchgate.net

Table 2: Predicted Relative Energies of Tautomers of this compound

| Tautomeric Form | Relative Energy (kcal/mol) |

| Keto form | 0.00 |

| Enol form | +3.5 |

Note: The data in this table is hypothetical and serves as an example of computational predictions.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a valuable tool in structure elucidation. nih.gov For pyrazolone (B3327878) derivatives, DFT methods have been used to calculate ¹H and ¹³C NMR chemical shifts. jocpr.com While there can be discrepancies between calculated and experimental values due to factors like solvent effects, the trends and relative shifts are often well-reproduced. jocpr.com

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies, which helps in the assignment of the experimentally observed absorption bands. jocpr.com For instance, the characteristic C=O stretching frequency in pyrazolone derivatives can be calculated and compared with experimental data. jocpr.comresearchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, NH) | 8.5 | 8.3 |

| ¹³C NMR (ppm, C=O) | 175.2 | 174.8 |

| IR (cm⁻¹, C=O stretch) | 1685 | 1690 |

Note: The data presented is illustrative. Experimental values would need to be determined empirically.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

The pyrazolidin-3-one (B1205042) ring is not planar and can adopt different conformations, often described as envelope or twist forms. The bulky 2-oxo-2-phenylethyl side chain at the 5-position will have preferred orientations relative to the ring. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformations. This can be achieved through computational methods that rotate the rotatable bonds and calculate the energy of each resulting conformer. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets.

Structure-Reactivity and Structure-Property Relationship Studies

Computational chemistry offers powerful tools to predict and understand the chemical behavior and biological activity of molecules like this compound. These in silico methods are crucial in modern drug discovery and materials science for their ability to model molecular interactions and properties, thereby guiding synthetic efforts and biological testing.

The synthesis of pyrazolidinone scaffolds often involves cycloaddition reactions. youtube.com Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions. nih.govresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways.

For instance, the formation of a pyrazolidinone ring through a [3+2] cycloaddition can be modeled to predict its regioselectivity and stereoselectivity. acs.org Computational analysis can determine the geometries of the transition states—the highest energy points along the reaction coordinate—and the intermediates. The activation energies derived from these calculations can predict the feasibility and rate of the reaction under different conditions. nih.gov

A theoretical investigation into the synthesis of a pyrazolidinone derivative would typically involve the following steps:

Reactant and Product Optimization: The 3D structures of the starting materials and the final pyrazolidinone product are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products. nih.govyoutube.com

Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure it connects the intended reactants and products.

These computational studies provide deep insights into the reaction mechanism, which is invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are cornerstones of computational drug design, enabling the prediction of a molecule's biological activity and its interaction with a specific biological target.

Structure-Activity Relationships (SAR) and QSAR:

SAR studies on pyrazolidinone and related heterocyclic compounds have been crucial in identifying key structural features responsible for their biological activities, such as antibacterial or anticancer effects. nih.govresearchgate.net QSAR models take this a step further by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

For a series of pyrazolidinone analogs, various molecular descriptors can be calculated, including:

Electronic Properties: Charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). gsconlinepress.com

Steric Properties: Molecular volume, surface area, and specific shape indices.

Hydrophobic Properties: The logarithm of the partition coefficient (logP), which measures a compound's hydrophobicity.

These descriptors are then correlated with experimental biological data (e.g., IC₅₀ values) using statistical methods to build a predictive QSAR model. Such models can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. ajol.info This method is widely used to understand the interactions between a potential drug molecule and its biological target at the atomic level. nih.govnih.gov

For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. The process involves:

Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand (the pyrazolidinone derivative).

Docking Simulation: Using a docking program (e.g., AutoDock) to explore the conformational space of the ligand within the binding site of the receptor. nih.gov

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein. researchgate.netresearchgate.net

The table below illustrates hypothetical docking results for a series of pyrazolidinone derivatives against a generic protein kinase, demonstrating how such data is typically presented.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| Pyrazolidinone A | -8.5 | LEU83, LYS68, GLU81 | 2 |

| Pyrazolidinone B | -9.2 | LEU83, VAL64, ASP145 | 3 |

| Pyrazolidinone C | -7.9 | LEU83, ALA80, LYS68 | 1 |

| This compound (Hypothetical) | -8.8 | LEU83, VAL64, ASP145, PHE146 | 2 |

This table is for illustrative purposes only and does not represent actual experimental data for the listed compounds.

Studies on related pyrazolone and pyrazoline derivatives have successfully used molecular docking to identify potential inhibitors for various targets, including those for cancer and infectious diseases. nih.govmdpi.comnih.gov For example, pyrazolone-based ligands have been docked into the NF-κB signaling pathway to explore their anticancer properties. nih.gov Similarly, pyrazole (B372694) derivatives have been evaluated as potential inhibitors of receptor tyrosine kinases through docking studies. nih.gov These examples highlight the power of molecular docking in generating hypotheses about the mechanism of action of novel compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-oxo-2-phenylethyl)pyrazolidin-3-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via modular assembly using pyrazolidin-3-one cores and functionalized side chains. For example, a four-block strategy (core, alkyl chain, linker, amino ester/acid) enabled the synthesis of 11 analogs with structural variations . Key factors include solvent choice (e.g., ethanol for reflux ), catalyst selection (e.g., trifluoroacetic acid for condensation ), and temperature control. Yields range from 60% to 80%, depending on the purity of intermediates and reaction time .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazolidin-3-one derivatives, parameters such as mean σ(C–C) bond length (0.006 Å) and R-factor (<0.08) ensure accuracy . Software like SHELXL refines data, resolving challenges like twinning or high thermal motion . Example: A derivative with a 4-methoxyphenyl group showed planar geometry at the pyrazolidinone core, confirmed by torsion angles <5° .

Q. What analytical techniques are recommended for purity assessment and characterization?

- Methodological Answer :

- HPLC : Use ammonium acetate buffer (pH 6.5) for mobile phases to resolve polar functional groups .

- NMR : and NMR identify substituent effects (e.g., phenyl group deshielding at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 379.8 for analogs ).

Advanced Research Questions

Q. How can contradictions in bioactivity data for pyrazolidin-3-one derivatives be systematically addressed?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example, antipyretic activity in some derivatives correlates with 4-methoxyphenyl substitution, while CCK receptor antagonism requires bulkier groups . Use dose-response curves and standardized assays (e.g., lipoxygenase inhibition at IC <10 μM) to validate trends . Triplicate experiments with controls (e.g., indomethacin) reduce false positives .

Q. What mechanistic insights explain the role of this compound in phytohormone analog synthesis?

- Methodological Answer : The compound mimics jasmonoyl-L-isoleucine (JA-Ile) by retaining the keto-ethyl group for receptor binding. Modular synthesis allows tuning of the alkyl chain length (C3–C6) to modulate lipid solubility and membrane permeability . Computational docking (e.g., AutoDock Vina) predicts binding affinity to COI1-JAZ receptors, with ∆G values <−7 kcal/mol indicating strong interactions .

Q. How do solvent and catalyst choices impact the green synthesis of pyrazolidin-3-one derivatives?

- Methodological Answer : Ultrasound-assisted synthesis reduces reaction time (from 12 h to 2 h) and improves yields (up to 85%) by enhancing mass transfer . Environmentally friendly solvents (e.g., water-ethanol mixtures) minimize waste, while fluxional DMAP catalysts enable enantioselective synthesis of chiral derivatives . Life-cycle assessment (LCA) metrics, such as E-factor <5, validate sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.